![molecular formula C8H13ClN4O2S B189956 Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride CAS No. 131184-96-8](/img/structure/B189956.png)
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride
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Overview
Description
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C8H13ClN4O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its thiazole ring, which is a sulfur-containing heterocycle, and its carbamimidamido group, which contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester.
Reaction with Acetylamino: This intermediate is reacted with acetylamino under acidic conditions to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamimidamido group, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The carbamimidamido group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate: Lacks the carbamimidamido group, resulting in different reactivity and biological activity.
Methyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
2-Carbamimidamido-4-methyl-1,3-thiazole-5-carboxylic acid: The free acid form, which has different solubility and reactivity compared to the ester derivatives.
Biological Activity
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (CAS No. 131184-96-8) is a synthetic organic compound characterized by its thiazole ring and carbamimidamido group. This article reviews its biological activity, potential applications in research, and relevant studies.
Property | Value |
---|---|
Molecular Formula | C8H13ClN4O2S |
Molecular Weight | 264.73 g/mol |
IUPAC Name | Ethyl 2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylate; hydrochloride |
Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that compounds containing thiazole rings often exhibit antimicrobial activity. The thiazole moiety may interact with microbial enzymes or cellular targets, potentially inhibiting growth or proliferation. Preliminary studies suggest that derivatives of thiazole can be effective against various bacteria and fungi, although specific data on this compound is limited.
Anticancer Potential
The compound has been explored for its anticancer properties. The presence of the carbamimidamido group may enhance its ability to interact with biological macromolecules, such as proteins involved in cancer cell signaling pathways. Some studies have shown that thiazole derivatives can induce apoptosis in cancer cells, suggesting a potential mechanism for this compound .
The proposed mechanism of action involves the interaction of the compound with specific molecular targets:
- Enzyme Inhibition : The carboxylate group may play a role in enzyme inhibition, affecting metabolic pathways critical to microbial and cancer cell survival.
- Receptor Modulation : The thiazole ring can potentially bind to receptors or enzymes, modulating their activity and influencing cellular responses.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of thiazole derivatives on human cancer cell lines. This compound showed promising results in reducing cell viability in breast and colon cancer cells, indicating its potential as an anticancer therapeutic .
Research Applications
This compound is being investigated for various applications:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.
- Biological Research : Studying its interactions with biological systems to elucidate mechanisms of action.
- Pharmaceutical Development : Exploring its efficacy in treating infections and cancers.
Properties
IUPAC Name |
ethyl 2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S.ClH/c1-3-14-6(13)5-4(2)11-8(15-5)12-7(9)10;/h3H2,1-2H3,(H4,9,10,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZWYNDWOXSKNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N=C(N)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592785 |
Source
|
Record name | Ethyl 2-[(diaminomethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131184-96-8 |
Source
|
Record name | Ethyl 2-[(diaminomethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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